N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine
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Overview
Description
N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine is a chemical compound with the molecular formula C13H10BrClN4 and a molecular weight of 337.60 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Formation of the pyrrolo[2,1-f][1,2,4]triazin-2-amine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromine and chlorine substituents: Halogenation reactions are carried out using reagents like bromine and chlorine under specific conditions to introduce the bromo and chloro groups.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimization for yield and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and benzyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various benzylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine: This compound is unique due to its specific substitution pattern and structural features.
Other Pyrrolo[2,1-f][1,2,4]triazin-2-amines: Compounds with different substituents on the pyrrolo[2,1-f][1,2,4]triazin-2-amine core.
Benzylated Derivatives: Compounds with benzyl groups attached to different positions on the core structure.
Uniqueness
This compound stands out due to its specific combination of bromine, chlorine, and benzyl substituents, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C13H10BrClN4 |
---|---|
Molecular Weight |
337.60 g/mol |
IUPAC Name |
N-benzyl-7-bromo-4-chloropyrrolo[2,1-f][1,2,4]triazin-2-amine |
InChI |
InChI=1S/C13H10BrClN4/c14-11-7-6-10-12(15)17-13(18-19(10)11)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18) |
InChI Key |
DFXNVAHFCDMLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN3C(=CC=C3Br)C(=N2)Cl |
Origin of Product |
United States |
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